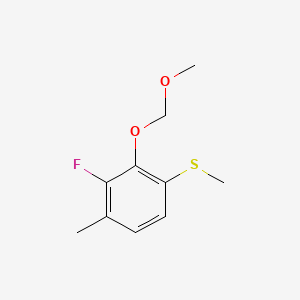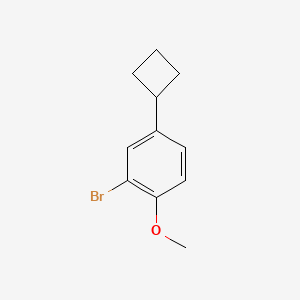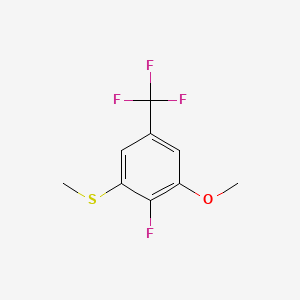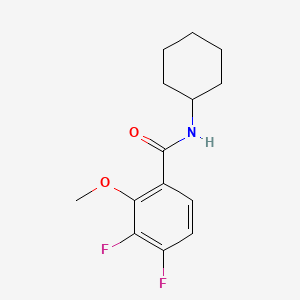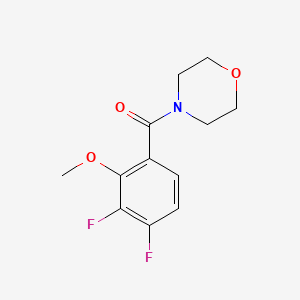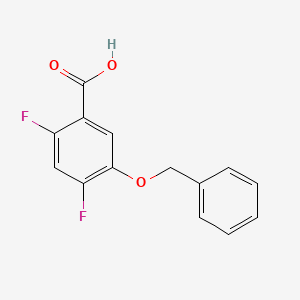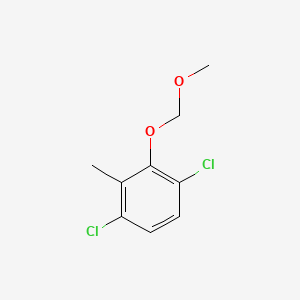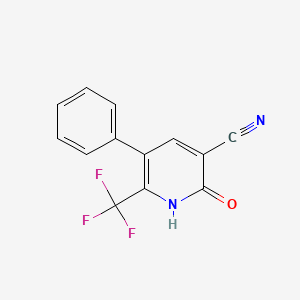
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and chlorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane typically involves the bromination and chlorination of phenol derivatives followed by cyclization to form the dioxolane ring. One common method involves the bromination of 2-chlorophenol with bromine in the presence of a catalyst, followed by chlorination to introduce the second chlorine atom . The resulting 4-bromo-2,5-dichlorophenol is then reacted with ethylene glycol under acidic conditions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .
科学的研究の応用
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dichlorophenol: A precursor in the synthesis of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane.
Bromophos: An organophosphate insecticide with a similar brominated and chlorinated phenyl structure.
Leptophos: Another organophosphate compound with related chemical properties.
Uniqueness
This compound is unique due to its dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKTDHHEWBLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
